molecular formula C24H18BrN3O3 B1269994 Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate CAS No. 713118-66-2

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

カタログ番号: B1269994
CAS番号: 713118-66-2
分子量: 476.3 g/mol
InChIキー: JLMDTIDEWPMOKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.

    Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the desired position.

    Coupling with Pyridine: The brominated quinoline is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyridinyl-quinoline intermediate.

    Amidation: The intermediate is then subjected to amidation with 4-aminobenzoic acid or its derivatives to introduce the carboxamido group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamido group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

科学的研究の応用

Pharmacological Activities

1. Anticancer Properties
Research has indicated that quinoline derivatives, including ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. The presence of the bromine atom and the pyridine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumor cells .

2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9. This enzyme is crucial for drug metabolism, and compounds that can effectively inhibit CYP2C9 may help in designing drugs with reduced side effects. The binding affinity and inhibitory potency of this compound against CYP2C9 have been studied using various biochemical assays, revealing promising results for further development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The following factors are critical:

1. Functional Groups
The presence of the ethyl ester and carboxamide groups significantly influences the compound's solubility and bioavailability. Modifications to these functional groups can lead to variations in activity and selectivity towards specific biological targets .

2. Halogen Substitution
The introduction of bromine at the 6-position of the quinoline ring enhances lipophilicity and may improve binding interactions with target proteins. This substitution pattern has been shown to affect the compound's ability to penetrate cellular membranes and reach intracellular targets effectively .

Case Studies

1. In Vitro Studies on Cancer Cell Lines
A series of experiments were conducted to evaluate the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Cytochrome P450 Inhibition Assays
In a study assessing CYP2C9 inhibition, this compound was tested alongside known inhibitors. The compound exhibited a low Ki value, suggesting strong binding affinity and potential for use as a lead compound in developing safer drugs by minimizing adverse metabolic interactions .

作用機序

The mechanism of action of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various proteins, modulating their activity and leading to therapeutic effects.

類似化合物との比較

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anticancer agent that also features a quinoline structure.

    Mepacrine: Another antimalarial drug with a quinoline nucleus.

Uniqueness

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is unique due to the presence of the bromo and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications.

生物活性

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound with a molecular formula of C24H18BrN3O3C_{24}H_{18}BrN_{3}O_{3} and a molecular weight of approximately 476.33 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates elements of quinoline and pyridine, which are known to exhibit various pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the reaction of 5-bromo anthranilic acid with isonicotinic chloride, followed by further reactions with p-amino acetophenone to yield the final product. This synthetic pathway allows for precise control over the chemical structure, enhancing its biological activity or altering its physicochemical properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Quinoline derivatives are recognized for their ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Similar compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics . The mechanism of action appears to involve interference with essential cellular processes in microorganisms, potentially through inhibition of enzyme activity.

Analgesic and Anti-inflammatory Effects

This compound has also been evaluated for analgesic and anti-inflammatory activities . In comparative studies against reference standards like indomethacin, some derivatives exhibited significant analgesic effects, suggesting potential applications in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the bromine atom and the carboxamide group significantly influences its interaction with biological targets. For instance, modifications in these functional groups can enhance binding affinity and selectivity towards specific enzymes or receptors.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of this compound against other quinoline derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateHydroxy group instead of carboxamideAntimicrobial
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acidLacks benzoate moietyAntitumor
2-(Pyridin-4-yl)-quinoline-4-carboxylic acidSimplified structureAntiviral

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of targeted design in drug development.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antimycobacterial Activity : A study on substituted quinoline derivatives demonstrated that specific analogs exhibited higher activity against Mycobacterium tuberculosis compared to traditional treatments like isoniazid .
  • Kinase Inhibition Studies : Binding studies using quinoline derivatives have shown that certain compounds effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Photosynthetic Inhibition : Research also explored the inhibition of photosynthetic electron transport in chloroplasts by related compounds, indicating a broader spectrum of biological interactions .

特性

IUPAC Name

ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMDTIDEWPMOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。